N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide
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Overview
Description
N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted imidazole compounds .
Scientific Research Applications
N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound may also interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but used primarily in polymer chemistry.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
Uniqueness
N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide is unique due to its imidazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack the imidazole moiety .
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-12(2)6-3-4-11-9(14)13-7-5-10-8-13/h5,7-8H,3-4,6H2,1-2H3,(H,11,14) |
InChI Key |
PHBWMYJAZYIFKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)N1C=CN=C1 |
Origin of Product |
United States |
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